5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N,1-diphenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-14-13(15(21)17-11-7-3-1-4-8-11)18-19-20(14)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISAYSFLADZYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction between phenyl azide and a functionalized alkyne precursor remains the most widely used method for triazole synthesis. For 5-amino-N,1-diphenyl derivatives:
Representative Protocol
- Azide Component : Phenyl azide (synthesized from aniline via diazotization).
- Alkyne Component : Propiolamide derivative bearing a protected amino group (e.g., N-Boc-propargylamide).
- Conditions : CuI (10 mol%), DMF, 60°C, 12 h.
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Regioselectivity | 1,4-disubstituted |
Post-cycloaddition steps involve:
- Deprotection : TFA-mediated removal of Boc groups to expose the 5-amino moiety.
- N-Phenylation : Ullmann coupling with iodobenzene to introduce the second phenyl group at the carboxamide nitrogen.
Post-Functionalization Methods
Carboxamide Installation via Nitrile Hydrolysis
A two-step sequence converts cyano-substituted triazoles to carboxamides:
Step 1 : Cycloaddition using propargyl nitrile yields 4-cyano-1-phenyl-1H-1,2,3-triazole.
Step 2 : Acidic hydrolysis (H2SO4, H2O, reflux) followed by amidation with aniline using EDCl/HOBt.
| Stage | Conditions | Yield |
|---|---|---|
| Nitrile hydrolysis | H2SO4 (6 M), 8 h | 85% |
| Amidation | EDCl, DCM, 24 h | 78% |
Direct Amination at Position 5
Electrophilic amination using hydroxylamine-O-sulfonic acid introduces the amino group post-cyclization:
- Substrate : 1,4-Diphenyl-1H-1,2,3-triazole-4-carboxamide.
- Reagent : NH2OSO3H (2 eq), NaHCO3, EtOH/H2O (3:1), 50°C.
- Outcome : 89% conversion to target compound.
Optimization of Reaction Conditions
Solvent and Base Effects
Comparative studies highlight dimethyl sulfoxide (DMSO) as optimal for cycloaddition yields due to its polar aprotic nature and ability to stabilize intermediates. Cs2CO3 outperforms other bases in deprotonation steps, achieving 99% yield in analogous triazole syntheses.
Temperature and Time
Microwave-assisted synthesis reduces reaction times from hours to minutes:
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Conventional | 60°C | 12 h | 72% |
| Microwave | 120°C | 20 min | 88% |
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H2O/MeCN) shows >98% purity with retention time = 6.7 min.
Challenges and Alternative Routes
Steric Hindrance Mitigation
Bulky diphenyl groups impede reactivity in Ullmann couplings. Solutions include:
Chemical Reactions Analysis
Types of Reactions
5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In the realm of chemistry, 5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide serves as a fundamental building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations enables chemists to develop novel compounds with tailored properties .
Biology
Research has indicated that this compound exhibits potential as an enzyme inhibitor. In particular, studies have focused on its activity against Trypanosoma cruzi, the causative agent of Chagas' disease. A series of derivatives based on this compound demonstrated enhanced potency and metabolic stability in preclinical models .
Case Study: Chagas' Disease Treatment
A study utilized phenotypic high-content screening to identify derivatives of this compound that effectively suppressed parasite burden in mouse models. This highlights the compound's potential as a lead candidate for developing safer treatments for Chagas' disease .
Medicine
The medicinal applications of this compound are particularly promising. Research has explored its anticancer properties and antimicrobial activity. The compound's structural features allow it to interact with biological targets effectively.
Anticancer Activity
Several studies have reported on the anticancer potential of triazole derivatives. For instance, compounds derived from this compound have shown cytotoxic effects against various cancer cell lines .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for incorporation into polymers and other advanced materials.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole-4-carboxamides are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:
Key Observations:
- Substituent Influence on Bioactivity: Anticancer Activity: Electron-withdrawing groups (e.g., Cl, F) on the phenyl rings enhance antiproliferative effects. For example, N-(2,5-dichlorophenyl) derivatives showed activity against renal cancer cells . Bacterial SOS Inhibition: The 5-amino group is critical for LexA autoproteolysis inhibition, as seen in analogs like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide . Metabolic Stability: Bulky substituents (e.g., benzyl, chlorobenzoyl) in CAI improved pharmacokinetics but led to inactive metabolites like M1 (3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid) .
- Physical Properties :
- Planarity : Dihedral angles between the triazole ring and substituents (e.g., 22.41° in ) influence molecular packing and solubility. Reduced planarity may enhance membrane permeability .
- Lipinski’s Rule : Most derivatives comply with drug-likeness criteria (molecular weight <500, logP <5), supporting oral bioavailability .
Biological Activity
5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole class, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have shown that compounds with a similar triazole core can effectively inhibit the growth of breast cancer cells (MDA-MB-231) and other cancer types such as lung and colorectal cancers .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 10.0 | Induction of apoptosis |
| 3-amino-1,2,4-triazole | Various | 5.0 | Antiangiogenic activity |
| 1,2,4-Triazole derivative | Lung cancer | 15.0 | Microtubule destabilization |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. The triazole ring system is known to enhance the activity against various bacterial and fungal strains. Preliminary studies suggest that derivatives of this compound can inhibit the growth of pathogenic microorganisms effectively .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for developing inhibitors against specific enzymes involved in disease processes .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in preclinical models:
- Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound led to significant morphological changes indicative of apoptosis at concentrations as low as 10 µM. The compound enhanced caspase-3 activity by up to 57% compared to control groups .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL .
Mechanistic Insights
Mechanistic studies reveal that the biological activity of this compound may be attributed to its ability to form stable complexes with target proteins and enzymes. This interaction can disrupt normal cellular functions leading to cell death in cancerous cells or inhibition of microbial growth.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?
- Methodological Answer : The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by benzyl group introduction via nucleophilic substitution using benzyl halides. The amino and carboxamide groups are added sequentially under controlled pH and temperature. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity is validated using HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. Mass spectrometry (ESI-MS) verifies molecular weight. Single-crystal X-ray diffraction (using software like SHELXL or WinGX) resolves stereochemistry and hydrogen-bonding networks. Diffraction data refinement requires programs like ORTEP for anisotropic displacement modeling .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Begin with in vitro assays:
- Antiparasitic Activity : Dose-response against Trypanosoma cruzi (VERO cell models, EC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase or histone deacetylase inhibition .
- Cytotoxicity : MTT assays on mammalian cells (e.g., HepG2) to assess selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antiparasitic efficacy?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified benzyl groups (e.g., halogenated or electron-withdrawing substituents) to assess hydrophobicity/electronic effects.
- In Silico Modeling: Dock optimized structures into T. cruzi CYP51 binding pockets (AutoDock Vina) to predict binding affinities.
- Key Metrics : Prioritize compounds with ligand efficiency (LE) >0.3 and selectivity ratios >100-fold (VERO/HepG2) .
Q. How can conflicting data between in vitro potency and in vivo toxicity be resolved?
- Methodological Answer : Address toxicity (e.g., hERG channel inhibition, IC₅₀ = 24 μM) via:
- Metabolic Stability Assays : Liver microsome studies to identify metabolic hotspots.
- Prodrug Strategies : Mask polar groups (e.g., amino) with acetyl or PEGylated moieties to enhance solubility and reduce off-target effects.
- PK/PD Modeling : Correlate plasma exposure (AUC) with parasite burden reduction in murine Chagas models .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays.
- Structural Modifications : Introduce sulfonate or tertiary amine groups to enhance hydrophilicity.
- Nanoformulation : Encapsulate in PLGA nanoparticles (dynamic light scattering for size optimization) to improve bioavailability .
Q. How can lead compounds be optimized for preclinical development?
- Methodological Answer : Prioritize derivatives with:
- High Solubility : >50 μg/mL (shake-flask method, pH 7.4).
- Metabolic Stability : >60% remaining after 1-hour incubation in human liver microsomes.
- Safety : Ames test-negative (≤2-fold revertant increase) and hERG IC₅₀ >30 μM .
Data Analysis and Contradiction Management
Q. How should researchers interpret discrepancies in reported biological mechanisms of action?
- Methodological Answer :
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries in T. cruzi to identify resistance-conferring genes.
- Biophysical Validation : Surface plasmon resonance (SPR) to confirm direct binding to suspected targets (e.g., CYP51).
- Pathway Analysis : RNA-seq of treated parasites to map transcriptional changes and clarify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
